molecular formula C13H13NO2 B2616200 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline CAS No. 2411307-81-6

2-Methyl-3-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2616200
CAS No.: 2411307-81-6
M. Wt: 215.252
InChI Key: DOBLUFBOHKJTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(oxiran-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core with a methyl group at the 2-position and an oxirane (epoxide) ring attached via a methoxy linker at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used for epoxide ring opening.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the quinoline core.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Diols: From epoxide ring opening.

    Tetrahydroquinoline derivatives: From reduction of the quinoline core.

    Substituted quinolines: From nucleophilic substitution reactions.

Scientific Research Applications

2-Methyl-3-(oxiran-2-ylmethoxy)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxiran-2-ylmethoxy)quinoline depends on its interaction with molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the oxirane ring, making it less reactive in certain contexts.

    3-(Oxiran-2-ylmethoxy)quinoline: Similar structure but without the methyl group at the 2-position.

Uniqueness

2-Methyl-3-(oxiran-2-ylmethoxy)quinoline is unique due to the presence of both the methyl group and the oxirane ring, which confer distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-3-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-13(16-8-11-7-15-11)6-10-4-2-3-5-12(10)14-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBLUFBOHKJTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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